4-[(3-bromophenyl)methyl]-N-(3-fluoro-4-methylphenyl)piperazine-1-carboxamide
Overview
Description
4-[(3-bromophenyl)methyl]-N-(3-fluoro-4-methylphenyl)piperazine-1-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique molecular structure, which includes a piperazine ring substituted with bromophenyl and fluoromethylphenyl groups. The presence of these substituents imparts distinct chemical and physical properties to the compound, making it a subject of study in medicinal chemistry, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-bromophenyl)methyl]-N-(3-fluoro-4-methylphenyl)piperazine-1-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Piperazine Core: The piperazine ring is synthesized through a cyclization reaction involving ethylenediamine and a suitable dihalide.
Substitution Reactions: The bromophenyl and fluoromethylphenyl groups are introduced via nucleophilic substitution reactions. These reactions often require the use of strong bases and polar aprotic solvents to facilitate the substitution process.
Carboxamide Formation: The final step involves the formation of the carboxamide group through the reaction of the substituted piperazine with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-[(3-bromophenyl)methyl]-N-(3-fluoro-4-methylphenyl)piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide in acidic or basic media.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Strong bases (e.g., sodium hydride, potassium tert-butoxide) and polar aprotic solvents (e.g., dimethyl sulfoxide, acetonitrile).
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
4-[(3-bromophenyl)methyl]-N-(3-fluoro-4-methylphenyl)piperazine-1-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including its ability to interact with specific biological targets, such as receptors or enzymes.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, enabling the development of new chemical entities with desired properties.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-[(3-bromophenyl)methyl]-N-(3-fluoro-4-methylphenyl)piperazine-1-carboxamide involves its interaction with molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to specific biological effects. The exact pathways and molecular interactions depend on the specific application and target of interest.
Comparison with Similar Compounds
Similar Compounds
- 4-[(3-chlorophenyl)methyl]-N-(3-fluoro-4-methylphenyl)piperazine-1-carboxamide
- 4-[(3-bromophenyl)methyl]-N-(3-chloro-4-methylphenyl)piperazine-1-carboxamide
- 4-[(3-bromophenyl)methyl]-N-(3-fluoro-4-ethylphenyl)piperazine-1-carboxamide
Uniqueness
4-[(3-bromophenyl)methyl]-N-(3-fluoro-4-methylphenyl)piperazine-1-carboxamide is unique due to the specific combination of bromophenyl and fluoromethylphenyl substituents on the piperazine ring. This unique structure imparts distinct chemical and physical properties, making it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
4-[(3-bromophenyl)methyl]-N-(3-fluoro-4-methylphenyl)piperazine-1-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BrFN3O/c1-14-5-6-17(12-18(14)21)22-19(25)24-9-7-23(8-10-24)13-15-3-2-4-16(20)11-15/h2-6,11-12H,7-10,13H2,1H3,(H,22,25) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXXJBOJVWUAKPJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)N2CCN(CC2)CC3=CC(=CC=C3)Br)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BrFN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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